2-{[(5-{4-Chloro-3-nitrophenyl}-2-furyl)methylene]amino}-3-(2-furyl)imidazo[1,2-a]pyridine
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Overview
Description
1-[5-(4-chloro-3-nitrophenyl)-2-furanyl]-N-[3-(2-furanyl)-2-imidazo[1,2-a]pyridinyl]methanimine is an imidazopyridine.
Scientific Research Applications
Chemical Synthesis and Modification
- The aminomethylation of 2-(2-furyl)imidazo[1,2-a]pyridine, a related compound, primarily occurs at the imidazopyridine system, also involving the furan ring, indicating potential for chemical modifications of similar compounds (Saldabol, Zeligman, & Giller, 1971).
Antibacterial Properties
- 2-(5'-Nitro-2'-furyl) derivatives of imidazo[1,2-a]pyridine, including compounds similar to the one , have shown antibacterial properties, suggesting a potential application in antimicrobial research (Saldabol, Popelis, Alekseeva, Yalynskaya, & Moskaleva, 1977).
Antimicrobial Effect
- Derivatives of imidazo[1,2-a]pyridine, such as 2-(5-nitro-2-furyl)-imidazo[1,2-a]-pyridine, demonstrate antimicrobial effects, indicating the potential for use in developing antimicrobial agents (Saldabol, Giller, Alekseeva, & Brizga, 1967).
Antimycobacterial Activity
- Coupling products from 4-aminobenzoic acid hydrazones, structurally related to the compound , have been found active against Mycobacterium fortuitum and Mycobacterium tuberculosis, suggesting a role in tuberculosis treatment research (Küçükgüzel, Rollas, Küçükgüzel, & Kiraz, 1999).
Synthesis of Structurally Related Compounds
- Research into the synthesis and properties of cyanomethyl derivatives of imidazo[1,2-a]pyridine provides insights into the chemical reactivity and potential pharmaceutical applications of structurally similar compounds (Kutrov, Kovalenko, & Volovenko, 2008).
Cancer Research
- The compound 3-(5-nitro-2-furyl)-imidazo(1,2-alpha) pyridine, a relative of the compound , was found to be a strong carcinogen in animal studies, which could have implications for cancer research and the safety evaluation of related chemicals (Cabral, Rossi, Dragani, & Della Porta, 1980).
New Scaffolds in Drug Discovery
- Research involving the creation of new scaffolds such as pyrrolo-imidazo[1,2-a]pyridine, derived from compounds like 2-(5-nitro-2-furyl)-imidazo[1,2-a]-pyridine, indicates potential applications in drug discovery and the synthesis of novel bioactive molecules (Zhang, El Bouakher, Lévaique, Bignon, Retailleau, Alami, & Hamze, 2019).
Properties
Molecular Formula |
C22H13ClN4O4 |
---|---|
Molecular Weight |
432.8g/mol |
IUPAC Name |
(E)-1-[5-(4-chloro-3-nitrophenyl)furan-2-yl]-N-[3-(furan-2-yl)imidazo[1,2-a]pyridin-2-yl]methanimine |
InChI |
InChI=1S/C22H13ClN4O4/c23-16-8-6-14(12-17(16)27(28)29)18-9-7-15(31-18)13-24-22-21(19-4-3-11-30-19)26-10-2-1-5-20(26)25-22/h1-13H/b24-13+ |
InChI Key |
AYBYEPHXICIWIQ-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC2=NC(=C(N2C=C1)C3=CC=CO3)/N=C/C4=CC=C(O4)C5=CC(=C(C=C5)Cl)[N+](=O)[O-] |
SMILES |
C1=CC2=NC(=C(N2C=C1)C3=CC=CO3)N=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)[N+](=O)[O-] |
Canonical SMILES |
C1=CC2=NC(=C(N2C=C1)C3=CC=CO3)N=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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